molecular formula C10H16F2N2O B2829370 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856028-09-5

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2829370
CAS No.: 1856028-09-5
M. Wt: 218.248
InChI Key: NYLIPFYVXMABFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are a significant class of heterocyclic compounds recognized for their versatile applications in scientific research, particularly as key intermediates in the synthesis of agrochemicals and pharmaceuticals . The specific substitution pattern on this compound—featuring a butyl group at the 1-position and a 2,2-difluoroethoxymethyl group at the 3-position—is characteristic of structures investigated for their potential biological activities. Related pyrazole compounds are frequently explored as core scaffolds in the development of new active ingredients, though the specific mechanism of action for any given derivative is dependent on its overall structure and target . Researchers value this family of compounds for its utility in medicinal and agricultural chemistry. The presence of the difluoroethoxy moiety is a common structural motif in modern drug and agrochemical discovery due to its potential to influence the molecule's metabolic stability, lipophilicity, and binding affinity . As a building block, this pyrazole derivative can be further functionalized, for example through halogenation at the 4-position, to create a diverse library of molecules for screening and optimization . This product is strictly for laboratory research purposes. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-2-3-5-14-6-4-9(13-14)7-15-8-10(11)12/h4,6,10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIPFYVXMABFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of 1-butyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

Target Compound :
  • Structure :
    • N1: Butyl group (C4H9).
    • C3: (2,2-Difluoroethoxy)methyl group (OCH2CF2H).
  • Molecular Formula : C11H17F2N2O.
  • Key Features: The butyl chain increases lipophilicity (logP ~3.2 estimated) compared to shorter alkyl chains.
Comparison with Analog 1 :

4-Chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole

  • Structure :
    • N1: 2-Fluoroethyl (CH2CH2F).
    • C3: (2,2-Difluoroethoxy)methyl group.
    • C4: Chloro substituent.
  • Molecular Formula : C9H11ClF3N2O.
  • The 2-fluoroethyl group at N1 reduces steric bulk compared to butyl, improving solubility in polar solvents.
Comparison with Analog 2 :

5-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine

  • Structure :
    • N1: Methyl group (CH3).
    • C3: (2,2-Difluoroethoxy)methyl group.
    • C5: Amine substituent (NH2).
  • Molecular Formula : C7H11F2N3O.
  • Key Differences :
    • The amine group at C5 enables hydrogen bonding, improving water solubility (logP ~1.8).
    • Shorter N1 chain (methyl) reduces lipophilicity, limiting membrane permeability compared to the target compound.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight 243.27 g/mol 267.65 g/mol 207.19 g/mol
logP (Estimated) ~3.2 ~2.8 ~1.8
Solubility Low in water, high in DMSO Moderate in DCM, low in water Moderate in water (due to NH2)
Thermal Stability (°C) 80-83 (decomp.) 75-78 (decomp.) 90-95 (decomp.)

Biological Activity

1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

  • Molecular Formula : C₁₁H₁₄F₂N₂O
  • Molecular Weight : 218.24 g/mol
  • Boiling Point : 282.9 ± 35.0 °C (predicted)
  • Density : 1.13 ± 0.1 g/cm³ (predicted) .

Pharmacological Potential

The pyrazole scaffold has been widely recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound, this compound, is part of this class and exhibits several promising biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to this compound have been tested in animal models showing comparable efficacy to standard anti-inflammatory drugs like indomethacin. This suggests potential use in treating inflammatory diseases .

Antimicrobial Properties

In vitro studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds were evaluated against Bacillus subtilis and E. coli, showing significant inhibition at concentrations as low as 40 µg/mL . The compound's structure may enhance its interaction with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound:

Study Focus Findings
Burguete et al., 2014Antimicrobial ActivityTested against Mycobacterium tuberculosis; showed 98% inhibition compared to rifampin .
Rao & Chandrasena, 2024Weed ManagementDiscussed pyrazole derivatives as potential herbicides in agricultural settings .
Patent US7256298B2Synthesis of PyrazolesDescribed methods for synthesizing pyrazole derivatives with potential agrochemical applications .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Disruption of Microbial Cell Integrity : By interacting with bacterial membranes or metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole, and what reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. A common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or alkynes.
  • Step 2 : Alkylation of the pyrazole nitrogen with a butyl group using alkyl halides (e.g., 1-bromobutane) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Introduction of the 2,2-difluoroethoxy group via nucleophilic substitution, employing reagents like 2,2-difluoroethyl tosylate in anhydrous solvents (e.g., THF) at controlled temperatures (60–80°C).
  • Critical Conditions : Solvent polarity, reaction time, and exclusion of moisture are vital for minimizing side reactions (e.g., hydrolysis of the difluoroethoxy group). Yields >70% are achievable with optimized stoichiometry and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., distinguishing N-alkylation vs. O-alkylation).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material).
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₇F₂N₂O₂).
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and confirms solid-state conformation .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct 1 : Hydrolysis of the difluoroethoxy group to hydroxyethoxy derivatives under acidic or aqueous conditions. Mitigation: Use anhydrous solvents and inert atmospheres.
  • Byproduct 2 : Over-alkylation at the pyrazole nitrogen. Mitigation: Control stoichiometry of alkylating agents and employ milder bases (e.g., NaH instead of LDA).
  • Purification : Combines liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography with gradient elution (hexane:ethyl acetate) .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : The difluoroethoxy group increases logP by ~0.5 units compared to ethoxy analogs, enhancing membrane permeability (measured via octanol-water partitioning).
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (e.g., t₁/₂ > 4 hours in microsomal assays).
  • Target Binding : Fluorine’s inductive effect strengthens hydrogen bonding with biological targets (e.g., kinases), validated via isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) to exclude variability.
  • Step 2 : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Step 3 : Employ structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing difluoroethoxy with methoxy) to isolate substituent effects.
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina screen potential targets (e.g., COX-2, EGFR) using crystal structures (PDB ID: 1CX2).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and H-bond donors to predict IC₅₀ values against related targets .

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